molecular formula C40H90N10 B1237334 N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine

N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine

Cat. No.: B1237334
M. Wt: 711.2 g/mol
InChI Key: BDTMNIXVRYGYPA-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enylamino]butylamino]butylamino]butyl]butane-1,4-diamine is a secondary amino compound.

Scientific Research Applications

  • Aminosilanes Synthesis and Reactions : Aminosilanes with various amino groups, including ethylamino, were synthesized and their reactions with phenyl isocyanate studied, leading to the formation of products with Si–N bonds (Kraushaar et al., 2017).

  • Alkylamination of Pteridines : Reaction of pteridines with ethylamine and t-butylamine in the presence of potassium permanganate leads to the introduction of the ethylamino group in pteridines (Śladowska et al., 1986).

  • Polyamine Transport in Pneumocystis Pneumonia : Study on the role of polyamine transport in Pneumocystis pneumonia and its potential as a treatment target. The study included compounds related to butylamino diamine structures (Liao et al., 2009).

  • Model Compounds of Lysine Tyrosyl Quinone Cofactor : Synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model for the LTQ cofactor of lysyl oxidase, relevant in understanding the enzyme's mechanism (Mure et al., 2003).

  • Photocatalytic Degradation Studies : Investigation into the photocatalytic degradation of salbutamol, which includes tert-butylamino structures, using titanium dioxide under simulated solar irradiation (Sakkas et al., 2007).

  • Fluorescence Quenching Study : Study on the quenching of the fluorescence of 7-N,N-diethylamino-4-methylcoumarin by 9-butyl-4-butylamino-1,8-naphthalimide, demonstrating the efficiency of energy transfer mechanisms (May et al., 1999).

Properties

Molecular Formula

C40H90N10

Molecular Weight

711.2 g/mol

IUPAC Name

N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine

InChI

InChI=1S/C40H90N10/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2/h21-22,41-50H,3-20,23-40H2,1-2H3/b22-21+

InChI Key

BDTMNIXVRYGYPA-QURGRASLSA-N

Isomeric SMILES

CCNCCCCNCCCCNCCCCNCCCCNC/C=C/CNCCCCNCCCCNCCCCNCCCCNCC

SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC

Synonyms

CGC-11144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine
Reactant of Route 3
Reactant of Route 3
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine
Reactant of Route 4
Reactant of Route 4
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine
Reactant of Route 5
Reactant of Route 5
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine
Reactant of Route 6
Reactant of Route 6
N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine

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